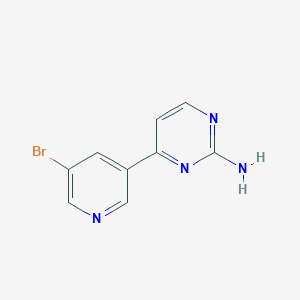

4-(5-Bromopyridin-3-yl)pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Drug Discovery

Pyrimidine and pyridine rings are fundamental building blocks in a vast array of biologically active molecules, including nucleic acids and various vitamins. Their presence in the architecture of many approved drugs underscores their status as "privileged scaffolds" in drug discovery. wikipedia.orgnih.gov These scaffolds provide a versatile framework that can be readily functionalized to optimize pharmacological properties. The nitrogen atoms within these rings can act as hydrogen bond acceptors, playing a crucial role in molecular recognition and binding to biological targets such as enzymes and receptors. frontiersin.org The development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions, often involves the design and synthesis of molecules incorporating these key heterocyclic systems. nih.gov

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of numerous pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. frontiersin.org Similarly, the pyridine ring, a six-membered heterocycle with one nitrogen atom, is a key component in many bioactive compounds and approved drugs. nih.gov The combination of these two scaffolds into a single molecule, a pyridine-pyrimidine hybrid, offers a promising strategy for the development of novel therapeutic agents with potentially enhanced or unique pharmacological profiles. sigmaaldrich.com

Overview of Brominated Heterocycles in Organic Synthesis and Functionalization

The introduction of halogen atoms, particularly bromine, into heterocyclic structures is a common and effective strategy in medicinal chemistry and organic synthesis. Bromination can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. icr.ac.uk The presence of a bromine atom can lead to the formation of halogen bonds, which are non-covalent interactions that can enhance drug-target binding. icr.ac.uk

From a synthetic standpoint, brominated heterocycles are valuable intermediates. orgsyn.org The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. wikipedia.orgicr.ac.uk This functionalization is crucial for exploring the structure-activity relationships of a compound and for optimizing its therapeutic potential.

Contextualization of 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine within Pyrimidine-Based Research Paradigms

The compound this compound, with the CAS number 913322-73-3, is a molecule that embodies the principles discussed above. mdpi.comresearchgate.net It features a 2-aminopyrimidine (B69317) core, a well-established pharmacophore known for its diverse biological activities. organic-chemistry.org This core is linked to a 5-bromopyridine moiety, introducing a bromine atom that can potentially modulate the compound's biological profile and serve as a point for further chemical modification.

The structure suggests that this compound is likely explored within research programs targeting kinases, a class of enzymes frequently implicated in cancer and other diseases. Many kinase inhibitors incorporate a 2-aminopyrimidine scaffold to interact with the hinge region of the ATP-binding site of the enzyme. The pyridinyl group can occupy the solvent-exposed region, and the bromine atom could be used to probe for additional binding interactions or as a site for further derivatization to improve potency and selectivity.

Research Aims and Scope of Inquiry Pertaining to this compound

While specific, in-depth research publications focusing exclusively on this compound are not widely available in the public domain, its structure strongly suggests its role as a key intermediate or a member of a library of compounds in drug discovery programs. The primary research aims concerning this compound would likely involve:

Synthesis and Characterization: Developing efficient synthetic routes to access this molecule and its analogs.

Biological Screening: Evaluating its inhibitory activity against a panel of protein kinases or other relevant biological targets.

Structure-Activity Relationship (SAR) Studies: Using it as a scaffold for further chemical modifications to understand how changes in its structure affect its biological activity.

The following table outlines the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 913322-73-3 |

| Molecular Formula | C₉H₇BrN₄ |

| Molecular Weight | 251.08 g/mol |

Detailed Research Findings

Detailed experimental data specifically for this compound is limited in publicly accessible literature. However, based on the extensive research on related compounds, we can infer its likely synthetic pathway and potential areas of biological investigation.

A plausible and efficient method for the synthesis of this compound would likely involve a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a prominent method for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or their esters.

A potential synthetic route is outlined below:

Scheme 1: Plausible Synthesis of this compound

This reaction would likely proceed by reacting a suitable 2-aminopyrimidine derivative, such as 2-amino-4-chloropyrimidine, with 5-bromopyridine-3-boronic acid in the presence of a palladium catalyst and a base. Alternatively, 3,5-dibromopyridine (B18299) could be coupled with a pyrimidine-2-amine boronic ester, with the potential for regioselectivity challenges.

The following table summarizes the key reactants and reagents that would likely be involved in such a synthesis.

| Reactant/Reagent | Role |

| 3,5-Dibromopyridine or 5-Bromopyridine-3-boronic acid | Pyridine building block |

| 2-Amino-4-chloropyrimidine or Pyrimidine-2-amine boronic ester | Pyrimidine building block |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst for cross-coupling |

| Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Activator for the boronic acid/ester |

| Solvent (e.g., Dioxane, Toluene, DMF) | Reaction medium |

Structure

3D Structure

Properties

CAS No. |

913322-73-3 |

|---|---|

Molecular Formula |

C9H7BrN4 |

Molecular Weight |

251.08 g/mol |

IUPAC Name |

4-(5-bromopyridin-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C9H7BrN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14) |

InChI Key |

GQVAOWPHRZJSJS-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1C2=CC(=CN=C2)Br)N |

Canonical SMILES |

C1=CN=C(N=C1C2=CC(=CN=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 5 Bromopyridin 3 Yl Pyrimidin 2 Amine

Strategies for the Construction of the Pyrimidine (B1678525) Core

Cyclization Reactions for 2-Aminopyrimidine (B69317) Scaffold Assembly

The most prevalent method for constructing the 2-aminopyrimidine ring is the Principal Synthesis, which involves the cyclization of a β-dicarbonyl compound or its synthetic equivalent with guanidine. wikipedia.org This condensation reaction forms the pyrimidine ring in a single, efficient step.

The general reaction involves a 1,3-dielectrophile reacting with guanidine, which serves as a binucleophilic N-C-N unit. Variations of the 1,3-dicarbonyl component can be used to generate diversely substituted pyrimidines. For instance, α,β-unsaturated ketones and aldehydes can also serve as precursors. google.commdpi.com

Table 1: Examples of Reagents for 2-Aminopyrimidine Synthesis via Cyclization

| 1,3-Dielectrophile Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 1,3-Diketone | Guanidine | 2-Amino-4,6-dialkylpyrimidine | wikipedia.org |

| β-Ketoester | Guanidine | 2-Amino-4-alkyl-6-pyrimidinone | wikipedia.org |

| Malondialdehyde equivalent | Guanidine | 2-Aminopyrimidine | google.com |

Introduction of Amine Functionality at the Pyrimidine C-2 Position

An alternative to direct cyclization with guanidine is the introduction of the amine group at the C-2 position of a pre-formed pyrimidine ring. This is typically achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

If the pyrimidine ring bears a suitable leaving group, such as a halogen (e.g., 2-chloropyrimidine), it can react with an amine source to install the 2-amino functionality. More advanced methods focus on the direct C-H amination of the pyrimidine ring, which offers a more atom-economical approach. researchgate.netnih.gov Palladium-catalyzed Buchwald-Hartwig amination is also a powerful tool for forming the C-N bond between a pyrimidine scaffold and an amine. nih.govresearchgate.netresearchgate.net

Approaches for Introducing the Bromopyridine Moiety

The synthesis of the 4-(pyridin-3-yl) linkage and the introduction of the bromine atom at the 5-position of the pyridine (B92270) ring are critical steps. These can be achieved either by coupling a pre-brominated pyridine unit or by brominating the coupled molecule at a later stage.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. nobelprize.org The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the synthesis of 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine.

Suzuki-Miyaura Coupling: The Suzuki reaction creates a C-C bond by coupling an organoboron species with an organohalide. wikipedia.orglibretexts.org For the target molecule, this can be envisioned in two primary ways:

Coupling of a 4-halopyrimidin-2-amine with 5-bromo-3-pyridylboronic acid.

Coupling of a 2-amino-4-(boronic acid or ester)-pyrimidine with 3,5-dibromopyridine (B18299).

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org The tolerance for a wide range of functional groups makes it highly suitable for complex heterocyclic systems. nih.govmdpi.com

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, the principles of palladium catalysis are central to modern organic synthesis. rsc.orgnih.gov In the context of building complex molecules like the target compound, Buchwald-Hartwig amination could be employed to synthesize precursors, for example, by attaching substituted amines to either the pyrimidine or pyridine core if the synthetic strategy requires it. nih.govresearchgate.net

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partners | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Chloro-6-methylpyrimidin-2-amine + Pyridine-3-boronic acid | Pd(PPh3)2Cl2 | Na2CO3 | Acetonitrile/Water | mdpi.com |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine + Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | mdpi.com |

Electrophilic Bromination Strategies on Pyridine Rings

The pyridine ring is electron-deficient compared to benzene, making electrophilic aromatic substitution reactions more difficult. gcwgandhinagar.comquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C-3 and C-5 positions. youtube.com

Direct bromination of pyridine requires harsh conditions, such as reacting with bromine in the presence of oleum (fuming sulfuric acid) or at high temperatures. gcwgandhinagar.com These conditions are necessary to overcome the low nucleophilicity of the pyridine ring. For a substrate like 4-(pyridin-3-yl)pyrimidin-2-amine (B132428), the reaction would be expected to place the bromine at the 5-position of the pyridine ring, which is meta to the nitrogen and activated by the pyrimidine substituent. More modern methods for 3-selective halogenation of pyridines have also been developed to proceed under milder conditions. chemrxiv.org

Multi-Step Synthesis Pathways for this compound and Analogues

The synthesis of the target molecule is a multi-step process that combines the previously described methodologies. libretexts.org A logical synthetic plan involves a convergent approach where the two key heterocyclic units are prepared separately and then joined, or a linear approach where one ring is built upon the other.

A plausible and efficient pathway could be:

Preparation of a Key Intermediate: Synthesis of either 2-amino-4-chloropyrimidine or 5-bromo-3-pyridylboronic acid. The former can be made from the cyclization of appropriate precursors, and the latter via lithiation of 3,5-dibromopyridine followed by reaction with a borate ester.

Suzuki-Miyaura Cross-Coupling: The two key intermediates are then coupled using a palladium catalyst and a base to form the C-C bond between the pyrimidine and pyridine rings, yielding the final product, this compound.

An alternative linear route could involve:

Synthesis of 4-(pyridin-3-yl)pyrimidin-2-amine: This can be achieved via a Suzuki coupling between 2-amino-4-chloropyrimidine and pyridine-3-boronic acid. mdpi.com

Regioselective Bromination: The resulting compound is then subjected to electrophilic bromination. The directing effects of the nitrogen atom in the pyridine ring would favor the introduction of bromine at the C-5 position, yielding the target compound.

These multi-step sequences allow for the modular construction of the target molecule and its analogues, facilitating the exploration of structure-activity relationships in drug discovery programs. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields

The efficient synthesis of aryl- and heteroaryl-substituted pyrimidines heavily relies on the optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. The yields of these reactions are highly dependent on a careful selection of catalysts, ligands, bases, and solvents.

For Suzuki coupling reactions, which are used to form the C-C bond between the pyridine and pyrimidine rings, various parameters are optimized to maximize yield. mdpi.comcovasyn.com Key variables include the palladium source, the type of ligand, the base, and the solvent system. For instance, the coupling of a bromopyridine with a pyrimidine boronic acid often employs a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). mdpi.commdpi.com The choice of base is also critical, with inorganic bases such as potassium carbonate (K2CO3), potassium phosphate (K3PO4), or cesium carbonate (Cs2CO3) commonly used. mdpi.comresearchgate.net Solvent systems are typically mixtures of an organic solvent like 1,4-dioxane or toluene with water to facilitate the dissolution of both organic and inorganic reagents. mdpi.comrsc.org Reaction temperatures are generally elevated, often between 85 °C and 110 °C, to ensure a reasonable reaction rate. mdpi.comresearchgate.net

Similarly, the Buchwald-Hartwig amination, used for C-N bond formation, requires careful optimization. bristol.ac.ukwikipedia.org This reaction is particularly relevant for the synthesis of N-aryl derivatives at the C-2 amino position. nih.govnih.gov Optimized conditions often involve a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) or palladium(II) acetate, paired with a specialized ligand like Xantphos or BINAP. researchgate.netwikipedia.orgnih.gov Strong bases like sodium tert-butoxide are frequently required, and the reaction is typically carried out in an inert, anhydrous solvent such as toluene under a nitrogen atmosphere. nih.govnih.gov

| Reaction Type | Parameter | Common Reagents/Conditions | Effect on Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Choice of catalyst and its loading (e.g., 5 mol %) is crucial for efficiency. | mdpi.commdpi.comrsc.org |

| Base | K3PO4, Na2CO3, K2CO3 | Base strength and solubility affect reaction rate and prevention of side reactions. | mdpi.comrsc.org | |

| Solvent | 1,4-Dioxane/Water, Toluene | Solvent choice impacts reagent solubility and reaction temperature. | mdpi.comrsc.org | |

| Temperature | 85-110 °C | Higher temperatures generally increase reaction rates. | mdpi.comresearchgate.net | |

| Buchwald-Hartwig Amination | Catalyst | Pd(OAc)2, Pd2(dba)3 | The palladium precursor significantly influences catalytic activity. | researchgate.net |

| Ligand | Xantphos, BINAP, PPh3 | Sterically hindered and electron-rich ligands often improve catalytic turnover and substrate scope. | researchgate.netwikipedia.orgnih.gov | |

| Base | NaO t Bu, Cs2CO3 | A strong, non-nucleophilic base is required for amine deprotonation. | nih.govnih.gov | |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation. | nih.govnih.gov |

Stereochemical Considerations in Synthetic Routes

The core structure of this compound is planar and achiral, meaning it does not have any stereocenters. Consequently, its synthesis does not involve stereochemical considerations, and the product is not a mixture of stereoisomers.

However, stereochemistry can become a critical factor in the synthesis of certain analogues and derivatives. If a chiral substituent is introduced, for example, through the N-alkylation of the C-2 amino group with a chiral alkyl halide, the resulting product would be chiral. In such cases, the synthetic route might require stereoselective methods to control the configuration of the new stereocenter, or a racemic mixture might be produced that would necessitate subsequent resolution.

Derivatization and Functionalization Strategies

The this compound scaffold possesses two primary sites for chemical modification: the C-2 amino group of the pyrimidine ring and the bromine-substituted C-5 position of the pyridine ring. These sites allow for extensive derivatization to generate a library of analogues.

Modifications at the Pyrimidine C-2 Amino Group

The primary amino group at the C-2 position of the pyrimidine ring is a versatile handle for introducing a variety of substituents through N-alkylation and N-arylation reactions.

N-Alkylation: This transformation can be achieved by reacting the parent amine with an alkyl halide in the presence of a base. For instance, N-benzylation has been accomplished using benzyl bromide with potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). nih.gov Other methods involve the reductive amination of aldehydes or the use of alcohols as alkylating agents under catalytic conditions. arkat-usa.orgacs.org A zinc(II)-catalyzed reaction, for example, allows for the N-alkylation of various heterocyclic amines, including 2-aminopyrimidine, with a range of substituted benzyl alcohols. acs.org

N-Arylation: The introduction of aryl groups at the C-2 amino position is typically accomplished via the Buchwald-Hartwig amination. nih.govnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the amino group and an aryl halide. Optimized conditions for this transformation on the related 4-(pyridin-3-yl)pyrimidin-2-amine involved refluxing with an appropriate aryl bromide in toluene, using dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos as the ligand, and sodium tert-butoxide as the base, yielding N-aryl derivatives in moderate to good yields. nih.govmdpi.com

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

|---|---|---|---|

| N-Benzylation | 2,4-Dimethylbenzyl bromide, K2CO3, DMF, 130 °C | N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine | nih.gov |

| N-Arylation | Arylbromide, PdCl2(PPh3)2, Xantphos, NaO t Bu, Toluene (reflux) | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | nih.govnih.gov |

| N-Alkylation with Alcohols | Benzyl alcohol, Zn(II) catalyst, t BuOK, Toluene, 120 °C | N-Benzyl-pyrimidin-2-amine | acs.org |

| Reductive Alkylation | Aldehyde, NaBH4, Acetic Acid, Benzene/Ethanol | N-Substituted benzyl derivatives | arkat-usa.org |

Functionalization of the Pyridine Ring

The bromine atom at the C-5 position of the pyridine ring serves as a key functional handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon-based substituents, significantly diversifying the core structure.

The Suzuki cross-coupling reaction is the most prominent method for this purpose. mdpi.comrsc.org It involves the reaction of the 5-bromo group with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base. This reaction effectively replaces the bromine atom with the corresponding aryl or heteroaryl moiety. For example, Suzuki reactions on 5-bromo-2-methylpyridin-3-amine with different arylboronic acids using Pd(PPh3)4 and K3PO4 in a 1,4-dioxane/water solvent system have been shown to proceed efficiently, yielding 5-arylpyridine derivatives. mdpi.com This methodology is directly applicable to this compound for the synthesis of analogues with diverse substituents at the pyridine C-5 position.

Development of Diverse Analogues and Congeners

The synthetic strategies described above have enabled the development of a wide range of analogues and congeners of this compound. This structural diversity is crucial in fields like medicinal chemistry, where such scaffolds are explored as inhibitors of various enzymes, particularly protein kinases. nih.govnih.govekb.egresearchgate.net

Diverse analogues have been synthesized by:

Varying the substituent at the pyridine C-5 position: Replacing the bromo group with different aryl and heteroaryl groups via Suzuki coupling. mdpi.comnih.gov

Modifying the C-2 amino group: Introducing various alkyl and aryl substituents through N-alkylation and N-arylation. nih.govacs.org

Combining modifications: Applying functionalization strategies at both the pyridine ring and the amino group to create highly diverse structures.

Creating fused-ring systems: Using the pyrimidine-pyridine scaffold as a building block for more complex, multi-ring heterocyclic systems. nih.govnih.govmdpi.com

These efforts have led to the creation of extensive libraries of compounds for biological screening. For instance, various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated as kinase inhibitors, demonstrating the therapeutic potential of this structural class. nih.govresearchgate.net

| Analogue Type/Modification | Synthetic Strategy | Example Application/Target | Reference |

|---|---|---|---|

| 5-Aryl/Heteroaryl Pyridine Analogues | Suzuki Cross-Coupling | Building blocks for kinase inhibitors | mdpi.comnih.gov |

| N-Aryl/Alkyl Amino Pyrimidine Analogues | Buchwald-Hartwig Amination / N-Alkylation | Modulating physicochemical properties | nih.govacs.org |

| Fused Pyrido[2,3-d]pyrimidine Systems | Intramolecular cyclization / Multi-step synthesis | Serine/Threonine Kinase Inhibitors | nih.govnih.gov |

| Kinase Inhibitor Scaffolds | Combinatorial derivatization | Targeting kinases like MPS1, Aurora, CDK5, CLK1 | nih.govnih.govresearchgate.net |

| Thienopyrimidine Analogues | Ring system isosteric replacement | PI3Kα Inhibitors | mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic environment of the constituent nuclei.

Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the amine group.

Pyridine Ring Protons: The pyridine ring has three protons. The proton at the C2 position is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen and the bromine atom at C5. The proton at C6 will likely appear at a slightly lower chemical shift, followed by the proton at C4. The presence of bromine will influence the electronic environment and thus the precise chemical shifts.

Pyrimidine Ring Protons: The pyrimidine ring contains two protons. Their chemical shifts will be influenced by the neighboring nitrogen atoms and the attached bromopyridinyl group.

Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Pyridine Ring Carbons: The carbon atom bonded to the bromine (C5) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The other carbon atoms in the pyridine ring will show signals in the aromatic region, with their exact positions determined by the substitution pattern.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will also resonate in the aromatic region, with the carbon bearing the amino group (C2) and the carbon attached to the pyridine ring (C4) having characteristic chemical shifts.

For comparison, the related compound 2-bromopyridine shows ¹H NMR signals at approximately 8.31, 7.46, 7.40, and 7.17 ppm in CCl₄. chemicalbook.com The ¹³C NMR chemical shifts for substituted benzenes and other heterocycles typically range from 110 to 160 ppm. wisc.edu

Interactive Data Table: Predicted NMR Shifts The following table is a hypothetical representation of expected NMR data based on chemical principles.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 8.5 - 9.0 | d | Pyridine H2/H6 |

| ¹H | 8.0 - 8.5 | t | Pyridine H4 |

| ¹H | 8.3 - 8.7 | d | Pyrimidine H5 |

| ¹H | 7.0 - 7.5 | d | Pyrimidine H6 |

| ¹H | 5.0 - 7.0 | br s | -NH₂ |

| ¹³C | ~150 | s | Pyridine C5-Br |

| ¹³C | 120 - 145 | d | Pyridine CH |

| ¹³C | ~160 | s | Pyrimidine C2-NH₂ |

| ¹³C | ~165 | s | Pyrimidine C4 |

| ¹³C | 110 - 120 | d | Pyrimidine CH |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound is 251.08 g/mol . parchem.com

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a bromine radical (•Br), leading to a significant fragment ion.

Cleavage of the bond between the pyridine and pyrimidine rings.

Fragmentation of the pyrimidine ring, for instance, through the loss of HCN or related neutral molecules.

For a related compound, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine , the mass spectrum shows a complex fragmentation pattern resulting from the breakdown of the fused heterocyclic system. nist.gov The fragmentation of N-substituted amines often involves cleavage of the C-N bond. chemicalbook.comchemicalbook.com

Interactive Data Table: Predicted Mass Spectrometry Fragments This table presents hypothetical m/z values for plausible fragments.

| m/z | Possible Fragment Identity | Notes |

| 252/250 | [M]⁺ | Molecular ion peak with isotopic pattern for Br |

| 171 | [M - Br]⁺ | Loss of bromine radical |

| 145 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide |

| 78 | [C₅H₄N]⁺ | Pyridinyl cation |

| 95 | [C₄H₅N₂]⁺ | Aminopyrimidine fragment |

Vibrational Spectroscopy for Functional Group Identification (e.g., IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=N and C=C Stretching: The aromatic pyridine and pyrimidine rings will exhibit several absorption bands in the 1400-1600 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected to appear in the 1250-1335 cm⁻¹ range. researchgate.net

N-H Bending: The N-H bending vibration of the primary amine is typically observed in the 1580-1650 cm⁻¹ region. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibration is expected in the lower wavenumber region of the spectrum, typically between 500 and 600 cm⁻¹.

For the related 2-Amino-5-bromopyridine , characteristic IR absorptions are observed that correspond to these vibrational modes. chemicalbook.com

Interactive Data Table: Predicted IR Absorption Frequencies This table outlines the expected IR absorption bands based on functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1580 - 1650 | N-H Bend | Primary Amine |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic Rings |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 500 - 600 | C-Br Stretch | Aryl Halide |

X-ray Crystallography for Solid-State Structural Determination (relevant for related pyrimidine derivatives)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, the crystal structure of the closely related compound, 4-(Pyridin-3-yl)pyrimidin-2-amine (B132428) , offers significant insights. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of 4-(pyridin-3-yl)pyrimidin-2-amine reveals a network of intermolecular hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar interactions. The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine and pyrimidine rings act as hydrogen bond acceptors.

These interactions likely lead to the formation of supramolecular structures, such as dimers or extended chains. In many pyrimidine derivatives, N-H···N and N-H···O (if solvent or other functional groups are present) hydrogen bonds are the dominant forces in the crystal packing. mdpi.comsigmaaldrich.com Additionally, π–π stacking interactions between the aromatic rings are expected to play a role in stabilizing the crystal lattice. nih.gov The presence of the bromine atom could introduce halogen bonding (C-Br···N or C-Br···π interactions), further influencing the crystal packing arrangement.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystalline state is dictated by the minimization of steric hindrance and the maximization of favorable intermolecular interactions. The key conformational feature of this compound is the dihedral angle between the pyridine and pyrimidine rings.

In the crystal structure of 4-(pyridin-3-yl)pyrimidin-2-amine, the two rings are not coplanar, exhibiting a twisted conformation. nih.gov This twist is a compromise between the delocalization of π-electrons across the two rings (which would favor planarity) and the steric repulsion between the ortho-hydrogens on the adjacent rings. A similar twisted conformation would be expected for the brominated analogue. The specific dihedral angle would be influenced by the crystal packing forces and any intramolecular interactions involving the bromine atom.

Interactive Data Table: Crystallographic Data for the Related 4-(Pyridin-3-yl)pyrimidin-2-amine nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 6.467 |

| b (Å) | 7.524 |

| c (Å) | 16.983 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

This detailed structural analysis, combining predictive spectroscopy with comparative crystallography, provides a robust model of the molecular architecture of this compound, laying the groundwork for further investigation into its chemical properties and potential utility.

Structural Isomerism and Tautomerism Studies

The potential for structural isomerism and, more significantly, prototropic tautomerism is a key chemical feature of this compound. Tautomerism, the migration of a proton between two or more conjugated sites, can lead to the existence of different isomers in equilibrium. nih.gov For this compound, the most relevant form of tautomerism is the amino-imino tautomerism characteristic of 2-aminopyrimidine (B69317) derivatives.

The two primary tautomeric forms are the amino form (this compound) and the imino form (N-(4-(5-bromopyridin-3-yl)pyrimidin-2(1H)-ylidene)amine). Theoretical and experimental studies on 2-aminopyrimidine and its derivatives consistently demonstrate that the amino tautomer is the more stable and predominant form. nih.govresearchgate.netnih.gov Computational studies on 2-amino-4-methylpyridine, a related compound, show the canonical amino structure to be significantly more stable (by 13.60 kcal/mol) than its imino counterpart. nih.gov This preference is attributed to the greater aromatic stabilization of the pyrimidine ring in the amino form.

While specific crystallographic data for this compound is not available in the current literature, the crystal structure of its parent compound, 4-(pyridin-3-yl)pyrimidin-2-amine, has been determined. nih.gov This analysis unequivocally shows that the molecule exists in the amino tautomeric form in the solid state. The key bond lengths and angles from this study are presented in the table below.

The introduction of a bromine atom at the 5-position of the pyridine ring is not expected to alter this fundamental tautomeric preference. Bromine is an electron-withdrawing group, which can influence the electron density of the pyridine ring. nih.govnih.govrsc.org However, this substitution is unlikely to overcome the inherent energetic favorability of the amino tautomer in the pyrimidine ring system.

Below is a table summarizing the crystallographic data for the parent compound, 4-(pyridin-3-yl)pyrimidin-2-amine, which serves as a structural model for the bromo-substituted derivative.

| Structural Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 6.467 |

| b (Å) | 7.524 |

| c (Å) | 16.983 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| Data obtained from the crystallographic study of 4-(pyridin-3-yl)pyrimidin-2-amine. nih.gov |

In solution, while dynamic equilibrium between tautomers is possible, spectroscopic studies (such as NMR) on analogous 2-aminopyrimidine compounds confirm the prevalence of the amino form. mdpi.com Therefore, it is concluded that this compound exists predominantly, if not exclusively, in the amino tautomeric form under normal conditions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetic properties of molecules. researchgate.netijaerd.org Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d,p), to model the compound's behavior. researchgate.netnih.gov These calculations are fundamental to understanding the molecule's intrinsic properties.

Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity and electronic properties. researchgate.netnih.gov The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a smaller gap suggests the molecule is more reactive. researchgate.net For pyrimidine (B1678525) derivatives, these parameters help in predicting their behavior in chemical reactions and biological systems. nih.gov

| Parameter | Description | Significance in Molecular Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons. A higher energy value corresponds to a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. A lower energy value corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its ground-state conformation. researchgate.net This process minimizes the total energy of the structure, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The resulting optimized structure is crucial for subsequent analyses like molecular docking. For complex molecules, conformer analysis is performed to identify various low-energy spatial arrangements and determine the most energetically favorable one. The accuracy of these theoretical structures is often validated by comparing the calculated parameters with experimental data from X-ray crystallography of analogous compounds. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules. researchgate.net The map displays regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are prone to nucleophilic attack. mdpi.com In pyrimidine derivatives, negative potential is often localized around nitrogen atoms, indicating their role as hydrogen bond acceptors, while regions near amino group hydrogens show positive potential, marking them as potential hydrogen bond donors. mdpi.com

Molecular Docking Simulations for Target Engagement Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is essential for structure-based drug design, allowing researchers to forecast the binding behavior and affinity of a compound like 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine with various biological targets, such as protein kinases. rsc.org

This analysis provides a detailed profile of the non-covalent interactions between the ligand and the amino acid residues in the protein's active site. Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Often formed between the amino-pyrimidine scaffold and residues in the hinge region of kinases. rsc.org

Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar residues of the protein.

Pi-Pi Stacking: Involves the stacking of aromatic rings, such as the pyridine (B92270) or pyrimidine ring, with aromatic residues like phenylalanine or tyrosine in the binding pocket. mdpi.com

Understanding these interactions is key to explaining the compound's inhibitory mechanism and provides a rationale for designing more potent and selective inhibitors. cardiff.ac.uk

| Potential Protein Target Class | Example Target | Common Interacting Residues | Predominant Interaction Types |

|---|---|---|---|

| Cyclin-Dependent Kinases | CDK2, CDK9 | Leucine, Valine, Alanine, Phenylalanine | Hydrogen bonding to hinge region, hydrophobic interactions. rsc.org |

| Bromodomains | BRD4, ATAD2 | Asparagine, Tyrosine, Proline | Hydrogen bonding, water-mediated contacts. nih.gov |

Docking algorithms use scoring functions to estimate the binding affinity between a ligand and its target protein, typically expressed in units of energy such as kcal/mol. researchgate.net A more negative binding energy score suggests a more stable and favorable ligand-protein complex, indicating stronger binding affinity. rsc.org These scores are used to rank different compounds and predict their potential efficacy as inhibitors. While these scores are approximations, they provide valuable comparative data for prioritizing candidates for further experimental testing. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. youtube.comutep.edu For this compound, MD simulations can provide critical insights into its structural flexibility (conformational sampling) and its interaction with potential biological targets (binding stability). utep.edu

Conformational Sampling: The structure of this compound features a single rotatable bond connecting the pyridine and pyrimidine ring systems. The conformational landscape of the molecule is primarily defined by the torsion angle of this bond. MD simulations can be employed to explore this landscape by simulating the molecule's dynamic behavior in a solvent environment, typically water, over a set period. bioinformaticsreview.com

The process involves:

System Setup: A 3D model of the molecule is placed in a simulation box, which is then filled with solvent molecules.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries. bioinformaticsreview.com

Simulation Run: By integrating Newton's laws of motion, the simulation calculates the trajectory of each atom over time, revealing how the molecule moves, vibrates, and rotates. utep.edu

Through this process, a representative ensemble of conformations is generated. Analysis of this ensemble allows for the identification of low-energy, stable conformations and the energetic barriers between them. This information is crucial for understanding how the molecule might present itself to a biological target.

Binding Stability: MD simulations are instrumental in assessing the stability of a ligand-protein complex. While specific public-domain research detailing the binding of this compound to a particular protein target is unavailable, the general methodology would involve simulating the compound within the binding site of a selected protein. Such simulations can predict the stability of the interaction by monitoring key metrics like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable binding is often indicated by a low and non-fluctuating RMSD value over the course of the simulation. sigmaaldrich.com These studies are fundamental for validating potential drug-target interactions identified through molecular docking. nih.gov

In Silico Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Modeling

In silico ADME modeling is a critical step in early-stage drug discovery, used to predict the pharmacokinetic properties of a compound before its synthesis, thereby saving time and resources. tandfonline.comspringernature.com Various computational models and rule-based filters are used to evaluate a molecule's potential to become a viable drug. The ADME profile for this compound has been predicted using established online web tools.

The analysis encompasses several key areas, including physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness. These predictions help to identify potential liabilities, such as poor absorption or metabolic instability, early in the development process. sci-hub.se

Predicted Physicochemical and ADME Properties: The following table summarizes the computationally predicted properties for this compound.

| Property Category | Parameter | Predicted Value |

| Physicochemical Properties | Molecular Formula | C₉H₇BrN₄ |

| Molecular Weight | 251.08 g/mol | |

| # Heavy Atoms | 14 | |

| # Aromatic Heavy Atoms | 11 | |

| # Rotatable Bonds | 1 | |

| # H-bond Acceptors | 4 | |

| # H-bond Donors | 1 | |

| Molar Refractivity | 62.05 | |

| Topological Polar Surface Area (TPSA) | 64.73 Ų | |

| Lipophilicity | Log P (iLOGP) | 1.89 |

| Log P (XLOGP3) | 1.83 | |

| Log P (WLOGP) | 1.88 | |

| Log P (MLOGP) | 1.55 | |

| Log P (SILICOS-IT) | 2.37 | |

| Water Solubility | Log S (ESOL) | -2.63 |

| Solubility (ESOL) | 0.15 mg/mL; 0.61 mmol/L | |

| Class (ESOL) | Soluble | |

| Pharmacokinetics | GI Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes | |

| P-glycoprotein (P-gp) Substrate | No | |

| CYP1A2 Inhibitor | No | |

| CYP2C19 Inhibitor | No | |

| CYP2C9 Inhibitor | Yes | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | |

| Log Kp (skin permeation) | -6.03 cm/s | |

| Drug-Likeness | Lipinski Rule | Yes; 0 violations |

| Ghose Filter | Yes; 0 violations | |

| Veber Rule | Yes; 0 violations | |

| Egan Rule | Yes; 0 violations | |

| Muegge Rule | Yes; 0 violations | |

| Bioavailability Score | 0.55 |

Data generated using online predictive modeling software. These are theoretical predictions and have not been experimentally verified.

Interpretation of Findings:

The in silico analysis suggests that this compound has a promising drug-like profile. It adheres to all major rule-based filters, including Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. Its molecular weight (251.08 g/mol ) and topological polar surface area (64.73 Ų) are well within the favorable ranges for oral absorption.

Predictions indicate high gastrointestinal (GI) absorption and an ability to permeate the blood-brain barrier (BBB). The latter property would be significant if the compound is intended for central nervous system targets. The compound is not predicted to be a substrate for P-glycoprotein, a key efflux pump, which is a favorable characteristic that can prevent drug resistance.

Structure Activity Relationship Sar Investigations

Impact of Substituents on Pyrimidine (B1678525) and Pyridine (B92270) Rings on Biological Activity

The biological activity of the 4-(5-bromopyridin-3-yl)pyrimidin-2-amine scaffold is highly sensitive to substitutions on both the pyrimidine and pyridine rings. Research into related heterocyclic compounds has established several key principles that are applicable to this molecule. The 2-amino group on the pyrimidine ring is a critical interaction point, often acting as a hydrogen bond donor. Modifications at this position, such as alkylation or acylation, can significantly alter binding affinity and selectivity.

The following interactive table illustrates hypothetical SAR data based on established principles for pyridine and pyrimidine derivatives, demonstrating how specific modifications could influence inhibitory activity against a representative protein kinase target.

Table 1: Illustrative Structure-Activity Relationship Data for Analogs

| Compound ID | Ring Modified | Position of Modification | Substituent | Hypothetical Activity (IC₅₀, nM) |

|---|---|---|---|---|

| Parent | - | - | -H (this compound) | 50 |

| Analog A | Pyrimidine | 2-amino | -NH(CH₃) (N-methyl) | 75 |

| Analog B | Pyrimidine | 5 | -Cl (Chloro) | 40 |

| Analog C | Pyridine | 5 | -Cl (Chloro instead of Bromo) | 65 |

| Analog D | Pyridine | 5 | -H (des-Bromo) | 500 |

| Analog E | Pyridine | 6 | -OCH₃ (Methoxy) | 30 |

This data illustrates that even minor changes, such as replacing the bromine with chlorine (Analog C) or removing it entirely (Analog D), could drastically reduce potency. Meanwhile, adding a methoxy (B1213986) group at the 6-position of the pyridine ring (Analog E) might enhance activity, suggesting a nearby pocket in the target's binding site that can accommodate this group.

Role of the Bromine Atom in Modulating Activity and Reactivity

The bromine atom at the 5-position of the pyridine ring is not merely a placeholder; it plays a multifaceted role in both the biological activity and synthetic utility of the molecule.

From a biological standpoint, the bromine atom's size and electronegativity make it a potent halogen bond donor. This non-covalent interaction can be a key factor in achieving high-affinity binding to a protein target, anchoring the ligand in a specific orientation within the binding pocket. The optimization of a different series of kinase inhibitors found that a 3-bromophenyl group was critical for achieving nanomolar potency, highlighting the potential importance of this feature. nih.gov

From a chemical reactivity standpoint, the bromine atom serves as a valuable synthetic "handle." It is well-positioned for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows chemists to readily introduce a wide array of new functional groups at this position, creating a library of diverse analogs for SAR exploration. mdpi.com The reactivity of bromo-pyridines is a well-established principle in organic synthesis, enabling the strategic development of more complex molecules. researchgate.net

Pharmacophore Identification and Feature Mapping

A pharmacophore model for this compound identifies the essential three-dimensional arrangement of chemical features required for biological activity. Based on its structure, the key pharmacophoric features are:

Hydrogen Bond Donor: The 2-amino group on the pyrimidine ring.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine (N1) and pyridine rings.

Aromatic/Hydrophobic Regions: The planar surfaces of both the pyrimidine and pyridine rings.

Halogen Bond Donor: The bromine atom.

Molecular docking studies on similar heterocyclic inhibitors often reveal that the 2-aminopyrimidine (B69317) moiety inserts into the "hinge" region of a kinase's ATP-binding site, forming critical hydrogen bonds. frontiersin.org The pyridine ring typically extends into a more solvent-exposed region, where modifications can be made to improve selectivity or physicochemical properties. The bromine atom often occupies a specific hydrophobic sub-pocket, where its properties provide a binding advantage over other substituents. Mapping these features is essential for rationally designing new analogs with enhanced affinity and specificity.

Ligand Efficiency and Lipophilicity Efficiency Analyses (Conceptual, not specific values)

In modern drug discovery, potency alone is not the goal. Lead compounds must also be "efficient." Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are metrics used to assess the quality of a compound. nih.gov

Ligand Efficiency (LE): This metric relates the binding energy of a compound to its size (typically the number of non-hydrogen atoms). It is calculated as the binding affinity (e.g., pIC₅₀) divided by the heavy atom count. A higher LE indicates that the compound achieves its potency with a more compact and efficient structure. In optimizing this compound, chemists would aim to make modifications that increase potency without proportionally increasing the molecule's size, thus improving LE. nih.govnih.gov

Lipophilicity Efficiency (LiPE): This metric, also known as Lipophilic Ligand Efficiency (LLE), assesses how much a compound's lipophilicity (measured as logP or logD) contributes to its potency. It is calculated as pIC₅₀ minus logP. High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. A high LiPE value is desirable, as it signifies that the compound achieves its potency without being excessively "greasy." nih.gov When developing analogs, the goal is to increase potency while maintaining or decreasing lipophilicity, thereby maximizing LiPE. nih.gov

Applying these concepts ensures that the optimization process yields not just potent molecules, but drug-like candidates with a higher probability of success in later developmental stages.

Design Principles for Lead Optimization and Analogue Development

The optimization of a lead compound like this compound into a clinical candidate is guided by several key design principles derived from SAR, structural biology, and efficiency metrics.

Structure-Based Design: If a co-crystal structure with the target protein is available, it provides the most powerful tool for design. New analogs can be designed to form additional favorable interactions or to displace unfavorable water molecules from the binding site. This approach was used effectively in the development of TYK2 inhibitors from a 4-aminopyridine (B3432731) scaffold. nih.gov

Vector-Based Exploration: The bromine atom provides a clear chemical vector for modification. A common strategy is to use cross-coupling reactions to explore the chemical space around this position, adding different aryl, heteroaryl, or alkyl groups to probe for additional binding interactions. mdpi.comnih.gov

Bioisosteric Replacement: To improve properties like metabolic stability or solubility, parts of the molecule can be replaced with bioisosteres—substituents that retain the desired biological activity but have a different physical or chemical profile. For example, the pyrimidine ring could be swapped for another nitrogen-containing heterocycle, or the 2-amino group could be replaced with a different hydrogen-bonding moiety. In one documented case, an aminopyrimidine was successfully used as a bioisostere for a phenol (B47542) group to block rapid metabolic conjugation. nih.gov

By integrating these principles, medicinal chemists can systematically evolve the this compound scaffold from a promising starting point into a highly optimized drug candidate.

Pre Clinical Biological Evaluation and Mechanistic Studies

Target Identification and Engagement

The 4-(pyridin-3-yl)pyrimidine (B11918198) moiety is a crucial component in a number of compounds designed to inhibit protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Kinase Inhibition Profiling (e.g., CDK4/6, PI3K/mTOR, ULK1, BCR-ABL)

The 4-(pyridin-3-yl)pyrimidine structure is famously associated with the BCR-ABL inhibitor Imatinib, highlighting the potential of this scaffold to target kinase enzymes. semanticscholar.org However, specific kinase inhibition profiling data for 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine against a broad panel of kinases such as CDK4/6, PI3K/mTOR, or ULK1 is not detailed in the reviewed literature. Research into related novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been oriented towards their potential as receptor tyrosine kinase inhibitors, though specific targets were not fully elucidated. researchgate.net

Enzyme Assays and Inhibition Kinetics

Detailed enzyme assays and inhibition kinetics for this compound are not available in the current body of research. Further investigation would be required to determine its specific enzymatic targets and characterize the nature of its inhibitory action, such as whether it is a competitive or non-competitive inhibitor of target kinases.

Cellular Mechanism of Action in Disease Models (In vitro studies)

While data on the exact title compound is sparse, extensive mechanistic work has been conducted on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, which share the core aminopyrimidine structure. These studies reveal a distinct mechanism of inducing cell death that is not reliant on classical apoptosis.

Cell Proliferation Inhibition in Cancer Cell Lines (e.g., A549, MV4-11, HCT116, MCF-7, HeLa, HepG2)

Derivatives of the 4-(pyridin-3-yl)pyrimidine scaffold have demonstrated anti-proliferative activity across various cancer cell lines. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized and tested for their cytotoxic activity against the A549 lung cancer cell line. researchgate.net Furthermore, studies on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have shown potent, pan-cytotoxic effects against multiple cancer cell lines, including HeLa and MDA-MB-231, while exhibiting low toxicity in normal human cells. semanticscholar.org

Interactive Table: Anti-Proliferative Activity of a Related Derivative (Compound 12A)

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Methuosis)

A significant finding for this class of compounds is the induction of a non-apoptotic form of programmed cell death known as methuosis. semanticscholar.org Studies on the indole-carbohydrazide derivative 12A revealed that it effectively triggers methuosis in cancer cells. semanticscholar.org This process is characterized by the formation of large, cytoplasmic vacuoles derived from macropinosomes. semanticscholar.org Crucially, these vacuoles are not autophagosomes, indicating a distinct pathway from autophagy-related cell death. semanticscholar.org The ability to induce an alternative death pathway like methuosis is of therapeutic interest, particularly for cancers that have developed resistance to apoptosis.

Modulation of Intracellular Signaling Cascades (e.g., MAPK/JNK pathway, ER stress)

The induction of methuosis by 4-(pyridin-3-yl)pyrimidine derivatives appears to be linked to specific intracellular stress signals. The 12A-induced cytoplasmic vacuoles are thought to originate from the endoplasmic reticulum (ER) and are associated with the onset of ER stress. semanticscholar.org Furthermore, the mitogen-activated protein kinase (MAPK)/c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key player in the methuotic cell death induced by these compounds. semanticscholar.org Activation of the MAPK/JNK pathway is a critical step in the execution of this cell death program. semanticscholar.org

Autophagy Pathway Modulation

No studies detailing the effect of this compound on autophagy pathways have been identified.

Transcription Regulation Studies

There is no available research on the role of this compound in transcription regulation.

In Vitro Pharmacological Activity Spectrum

Antimicrobial Activity (e.g., antibacterial, antifungal, anti-mycobacterial)

No data is available on the antimicrobial activity of this specific compound.

Antiviral Activity (e.g., anti-HIV, anti-HBV)

There are no published findings on the antiviral properties of this compound.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has not been reported in the scientific literature.

In Vivo Efficacy Studies in Disease Models (Animal models, excluding human dosage or safety)

No in vivo studies in animal models have been published for this compound.

Anti-tumor Activity in Xenograft Models (e.g., MDA-MB-231, MV4-11 xenografts)

There are no available research findings or data tables detailing the anti-tumor activity of This compound in either MDA-MB-231 or MV4-11 xenograft models. While studies on structurally related pyrimidine (B1678525) derivatives have shown activity in these models, the strict focus on the specified compound as per the instructions prevents the inclusion of such data. For instance, a derivative, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide, has demonstrated tumor growth inhibition in an MDA-MB-231 xenograft mouse model. nih.gov Another study on N-(pyridin-3-yl)pyrimidin-4-amine analogues identified a compound with antiproliferative effects on MV4-11 cells. nih.gov However, these findings are not directly applicable to This compound .

Inhibition of Disease Progression in Animal Models of Infection (if applicable to broader pyrimidine derivatives)

There is no information in the reviewed literature regarding the evaluation of This compound for its potential to inhibit disease progression in animal models of infection. The applicability of findings from broader pyrimidine derivatives, which have been investigated for antiviral properties, cannot be determined for this specific compound without dedicated research into its mechanism of action. researchgate.net

Medicinal Chemistry Implications and Future Research Trajectories

Potential as a Lead Compound for Therapeutic Development

The pyrimidine (B1678525) scaffold is a well-established starting point for the development of new drugs. encyclopedia.pubarabjchem.org Pyrimidine derivatives are frequently identified as promising lead compounds due to their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems, which can enhance pharmacokinetic and pharmacodynamic properties. mdpi.com The structural framework of 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine, which combines the pyrimidine and pyridine (B92270) rings, is featured in molecules designed as potent inhibitors for various therapeutic targets. For instance, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been developed as novel anti-cancer agents that target the Nur77 protein. nih.gov

The broad therapeutic potential of the pyrimidine core has been demonstrated across numerous studies. Pyrimidine-based compounds have been investigated as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. tandfonline.comencyclopedia.pubnih.gov The structural features of this compound make it a viable candidate for development in these areas. The presence of the 2-aminopyrimidine (B69317) group is a key pharmacophore in many kinase inhibitors, suggesting a potential role in oncology. Furthermore, the inclusion of a bromine atom can enhance binding affinity and modulate the metabolic profile of a compound, further strengthening its potential as a lead structure for optimization.

Strategies for Optimizing Selectivity and Potency

A critical aspect of drug development is the optimization of a lead compound to maximize its potency against the intended target while minimizing off-target effects. For pyrimidine derivatives, several strategies have proven effective.

Structural and Substituent Modification: Structure-activity relationship (SAR) studies are fundamental to optimization. For pyrazolo[3,4-d]pyrimidine-based inhibitors of Bruton's tyrosine kinase (BTK), modifications at the C3- and N1-positions of the scaffold were explored to improve potency and selectivity. nih.gov Similarly, for pyrido[2,3-d]pyrimidines, the introduction of different substituents can enhance anticancer activity. nih.gov The addition of side chains like [(dialkylamino)alkyl]amino has been shown to boost the anticancer effects of certain compounds. nih.gov

Scaffold Hopping and Hybridization: Replacing the central core of a known inhibitor with a different but structurally related scaffold, a technique known as scaffold hopping, can lead to improved properties. For example, replacing a purine (B94841) core with a pyrazolo[3,4-d]pyrimidine ring system led to the discovery of a more selective PI3K inhibitor. nih.gov Creating hybrid molecules that combine two or more pharmacophores is another strategy to develop multi-targeted agents. researchgate.net

Conformational Constraint: Introducing conformational rigidity, such as through macrocyclization, can lock a molecule into its bioactive conformation, improving binding affinity and selectivity. This approach was successfully used to develop a highly selective inhibitor of casein kinase 2 (CK2) from a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov

These optimization strategies can be applied to analogues of this compound to fine-tune their biological activity.

| Optimization Strategy | Example Application | Outcome | Reference |

| Structural Modification | Medicinal chemistry optimization of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines. | Discovery of compounds 58 and 69 with high potency and selectivity for CDK4/6. | nih.gov |

| Scaffold Hopping | Replacement of a purine core with a pyrazolo[3,4-d]pyrimidine ring. | Improved selectivity for the δ-isoform of PI3K. | nih.gov |

| Macrocyclization | Optimization of a pyrazolo[1,5-a]pyrimidine scaffold for CK2 inhibition. | Identification of compound IC20 (31) with high in vitro potency (KD = 12 nM) and exclusive selectivity for CK2. | nih.gov |

| Side Chain Alteration | Altering substituents on aminopyrimidine analogs. | Succeeded in "dialing out" inhibition of certain off-target kinases, improving the selectivity profile. | acs.org |

Exploration of Novel Biological Targets for Pyrimidine Derivatives

The versatility of the pyrimidine scaffold allows it to target a wide and expanding range of biological molecules. nih.gov While kinases are a prominent target class, research continues to uncover new proteins and pathways modulated by pyrimidine-based compounds.

Kinases remain a major focus, with pyrimidine derivatives being developed as inhibitors for EGFR, PI3K, CDK2, CDK4/6, PIM-1, and BTK. tandfonline.comnih.govnih.govrsc.org The dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets. benthamdirect.com Beyond kinases, pyrimidine derivatives have been shown to inhibit other crucial enzymes. For example, some analogues act as dihydrofolate reductase (DHFR) inhibitors, giving them antibacterial properties. nih.govresearchgate.net Others target topoisomerase II or DNA gyrase, enzymes essential for DNA replication, presenting further avenues for anticancer and antibacterial drug development. nih.govnih.govnih.gov

A particularly novel target for a related compound is the orphan nuclear receptor Nur77. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were found to bind to Nur77 and induce apoptosis in cancer cells, highlighting a new mechanism of action for this structural class. nih.gov

| Compound Class / Derivative | Biological Target | Therapeutic Area | Reference(s) |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Cancer | rsc.org |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 | Cancer | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | BTK, PI3K | Cancer, Inflammation | nih.gov |

| 4-Amino-Substituted Tetrahydrobenzo benthamdirect.comnih.govthieno[2,3-d]pyrimidines | EGFR, VEGFR-2, PI3K, c-kit | Cancer | tandfonline.com |

| Pyrimidine-2-thione derivatives | α-glucosidase | Type II Diabetes | researchgate.net |

| Various Pyrimidine Derivatives | Dihydrofolate Reductase (DHFR) | Bacterial Infections | nih.govresearchgate.net |

| Pyrimidine-hydrazone hybrids | Topoisomerase II | Cancer | nih.govnih.gov |

Computational Design of Next-Generation Analogues

In silico modeling has become an indispensable tool in modern medicinal chemistry for accelerating the drug discovery process. sifisheriessciences.com Computational techniques are widely used to design and evaluate next-generation analogues of pyrimidine derivatives, including this compound.

Molecular Docking: This method predicts how a ligand binds to the active site of a target protein, helping to understand the mode of interaction and estimate binding affinity. researchgate.netsifisheriessciences.com Docking studies have been used to guide the design of pyrido[2,3-d]pyrimidine (B1209978) derivatives as lipoxygenase inhibitors and to analyze the binding modes of pyrimidine-hydrazone hybrids with topoisomerase II. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR techniques, such as CoMFA and CoMSIA, generate contour maps that highlight which structural features are favorable or unfavorable for activity, providing clear directions for designing more potent molecules. benthamdirect.com

ADME Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. sifisheriessciences.com These predictions, often based on physicochemical parameters like those in Lipinski's Rule of Five, help to prioritize compounds with good drug-like properties for synthesis, saving time and resources. sifisheriessciences.com

These computational approaches allow researchers to rationally design novel analogues with improved potency, selectivity, and pharmacokinetic profiles before committing to costly and time-consuming laboratory synthesis. nih.gov

Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents is a cornerstone of treatment for complex diseases like cancer and infectious diseases. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity. Pyrimidine derivatives have shown potential for producing synergistic effects when used in combination with existing drugs.

For example, a study on pyrimidine derivatives designed as antibacterial agents found that one compound, 3i, demonstrated a synergistic effect when combined with the antibiotic vancomycin, significantly enhancing its efficacy against MRSA and P. aeruginosa. researchgate.net In the antiviral field, a pyrimidine nucleoside analogue was found to interact synergistically with ribavirin (B1680618) to inhibit the replication of the Hepatitis C virus. jacsdirectory.com

Another related approach is the development of hybrid drugs, where two distinct pharmacophores are combined into a single molecule designed to act on multiple targets. researchgate.net This strategy aims to create a built-in synergistic effect. The pyrimidine scaffold is a valuable resource for developing such hybrid drugs due to its versatility and validated efficacy. researchgate.net These findings suggest that analogues of this compound could be explored both in combination therapies and as a basis for creating novel multi-target hybrid drugs.

Addressing Research Gaps and Emerging Challenges in the Field

Despite the significant progress in the development of pyrimidine-based therapeutics, several challenges and research gaps remain.

Drug Resistance: The emergence of resistance to existing therapies is a major hurdle, particularly in oncology and infectious diseases. nih.govgsconlinepress.com A key challenge is designing next-generation inhibitors that are effective against mutated targets, such as the T790M mutation in EGFR which confers resistance to early-generation inhibitors. nih.govresearchgate.net

Selectivity and Off-Target Effects: Achieving high selectivity for the intended target over closely related proteins (e.g., within the kinome) is crucial for minimizing toxicity. nih.gov While pyrimidine is a privileged scaffold, its ability to bind to many kinases can also be a liability, leading to poor selectivity if not carefully optimized. acs.org

Pharmacokinetic Properties: Issues such as poor water solubility can hinder the clinical development of promising compounds. tandfonline.com Optimizing for good "drug-like" properties, including solubility and bioavailability, is a persistent challenge. researchgate.net

Exploration of New Chemical Space: There is a continuous need to discover compounds with novel mechanisms of action that can address unmet medical needs. This involves exploring new biological targets and expanding the chemical diversity of pyrimidine libraries. nih.gov

Future research in this field will likely focus on the rational design of highly selective, mutation-resistant inhibitors, the development of multi-target agents and hybrid drugs to combat resistance, and the continued exploration of novel biological targets for the versatile pyrimidine scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the bromopyridine moiety to the pyrimidine core. Key steps include:

- Using Pd-based catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert atmospheres.

- Optimizing solvent systems (e.g., DMF or THF) and temperatures (80–120°C) to enhance yield .

- Substitution reactions at the bromine site may require controlled stoichiometry of nucleophiles (e.g., amines) and bases (e.g., K₂CO₃) .

Q. Which structural characterization techniques are most effective for confirming the identity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for refining crystal structures, particularly for resolving halogen bonding patterns .

- NMR spectroscopy : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine protons at δ 8.5–9.0 ppm, pyridine protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope signature) .

Q. How does the bromine substituent influence the compound’s reactivity and functionalization potential?

- Methodological Answer : The bromine atom serves as a versatile site for further derivatization:

- Nucleophilic aromatic substitution : React with amines or thiols under basic conditions (e.g., NaH, DMF) .

- Cross-coupling : Utilize Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups .

- Stability considerations : Monitor for debromination under high-temperature or acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target engagement?

- Methodological Answer :

- Analog synthesis : Replace bromine with chloro/fluoro groups or modify the pyrimidine amine to assess electronic effects .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or thermal shift assays .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and prioritize synthetic targets .

Q. How should researchers address contradictory results in biological activity assays involving this compound?

- Methodological Answer :

- Assay validation : Confirm compound purity (HPLC ≥95%) and stability in assay buffers (e.g., pH 7.4, 37°C) .

- Off-target profiling : Screen against related receptors/enzymes (e.g., GPCR panels) to rule out nonspecific effects .

- Dose-response curves : Use Hill slope analysis to differentiate true activity from assay artifacts .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding poses in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors .

- Free energy calculations : Apply MM/GBSA to rank binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.